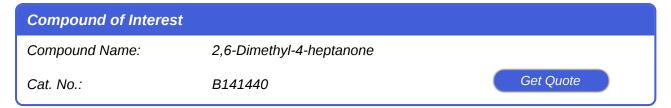




Application Notes and Protocols: 2,6-Dimethyl-4-heptanone in Organic Synthesis

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For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Dimethyl-4-heptanone, also known as diisobutyl ketone (DIBK), is a versatile organic compound widely utilized in various industrial and laboratory applications. While it is extensively employed as a solvent for coatings, resins, and adhesives due to its favorable evaporation rate and solvency, its role as a reactant and intermediate in organic synthesis is of significant interest to the scientific community.[1][2][3][4][5] This document provides detailed application notes and experimental protocols for the use of **2,6-Dimethyl-4-heptanone** as a starting material in key organic transformations, including amine synthesis and alcohol production. Its chemical structure, a dialkyl ketone, allows it to participate in a variety of reactions, making it a valuable building block for more complex molecules.[4]

Physical and Chemical Properties

A comprehensive understanding of the physical and chemical properties of **2,6-Dimethyl-4-heptanone** is crucial for its safe and effective use in synthesis.



Property	Value	Reference	
CAS Number	108-83-8		
Molecular Formula	C ₉ H ₁₈ O		
Molecular Weight	142.24 g/mol		
Appearance	Colorless to light yellow liquid	[1][6]	
Odor	Mild, sweet, ether-like	[7]	
Boiling Point	165-170 °C	[1][8]	
Density	0.808 g/mL at 25 °C	[1][8]	
Flash Point	49 °C (closed cup)	[8]	
Solubility	Solubility Insoluble in water; miscible with most organic solvents		

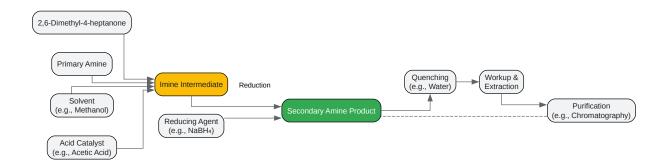
Applications in Organic Synthesis

2,6-Dimethyl-4-heptanone serves as a valuable precursor for the synthesis of various organic molecules, including secondary amines and alcohols. Its sterically hindered ketone group can influence reaction pathways and selectivity.

Synthesis of Secondary Amines via Reductive Amination

Reductive amination is a powerful method for the synthesis of amines from carbonyl compounds.[9][10][11] In the case of **2,6-Dimethyl-4-heptanone**, it can react with a primary amine to form an intermediate imine, which is then reduced to the corresponding secondary amine. This transformation is a cornerstone in the synthesis of numerous biologically active compounds and chemical intermediates.





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Caption: Workflow for the synthesis of a secondary amine from **2,6-Dimethyl-4-heptanone** via reductive amination.

This protocol is a representative procedure for the reductive amination of **2,6-Dimethyl-4-heptanone**. The specific primary amine and reaction conditions may need to be optimized for desired products.

Materials:

- 2,6-Dimethyl-4-heptanone
- Primary amine (e.g., aniline, benzylamine)
- Methanol (MeOH), anhydrous
- Acetic acid (glacial)
- Sodium borohydride (NaBH₄)
- Dichloromethane (DCM)
- Saturated sodium bicarbonate solution



- Brine
- Anhydrous sodium sulfate (Na₂SO₄)
- Round-bottom flask
- Magnetic stirrer and stir bar
- Ice bath
- Separatory funnel
- Rotary evaporator

Procedure:

- Imine Formation:
 - In a round-bottom flask, dissolve **2,6-Dimethyl-4-heptanone** (1.0 eq) and the primary amine (1.1 eq) in anhydrous methanol.
 - Add a catalytic amount of glacial acetic acid (e.g., 0.1 eq).
 - Stir the mixture at room temperature for 2-4 hours. Monitor the reaction progress by thinlayer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) to confirm the formation of the imine.
- Reduction:
 - Cool the reaction mixture to 0 °C in an ice bath.
 - Slowly add sodium borohydride (1.5 eq) portion-wise, ensuring the temperature remains below 10 °C.
 - After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 1-2 hours.
- Workup:



- Quench the reaction by the slow addition of water.
- Remove the methanol under reduced pressure using a rotary evaporator.
- Partition the residue between dichloromethane and water.
- Separate the organic layer. Extract the aqueous layer with dichloromethane (2x).
- Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

Purification:

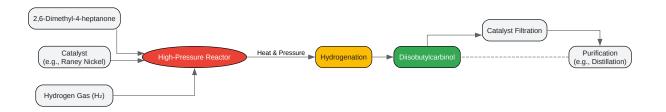
 Purify the crude product by column chromatography on silica gel to obtain the desired secondary amine.

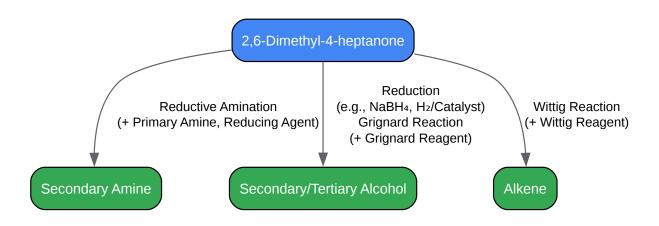
Reactant 1	Reactant 2	Reducing Agent	Product	Yield	Reference
2,6-Dimethyl- 4-heptanone	Primary Amine	NaBH₄	N-alkyl-2,6- dimethylhept an-4-amine	Varies	Adapted from[12]

Synthesis of Diisobutylcarbinol (2,6-Dimethyl-4-heptanol)

The reduction of **2,6-Dimethyl-4-heptanone** provides diisobutylcarbinol, a secondary alcohol that can be used as a solvent, plasticizer, or intermediate in the synthesis of other compounds. Catalytic hydrogenation is an effective method for this transformation.







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